Regioisomeric Differentiation: Unencumbered 5-Aminomethyl vs. Patent-Protected 4-Aminomethyl Scaffold
The specific 5-aminomethyl substitution pattern on the pyrazolo[1,5-a]pyridine core is not claimed in the seminal patent covering 4-aminomethyl derivatives as cyclin-dependent kinase inhibitors [1]. This constitutes a formal intellectual property differentiation, establishing the 5-substituted compound as a free-to-operate scaffold for medicinal chemistry.
| Evidence Dimension | Patent protection scope |
|---|---|
| Target Compound Data | 5-(aminomethyl) substitution (unclaimed) |
| Comparator Or Baseline | 4-(aminomethyl) substitution (claimed in US20070066621A1) |
| Quantified Difference | Exclusive patent coverage for 4-aminomethyl; 5-aminomethyl available for novel chemical entity (NCE) development. |
| Conditions | Patent analysis |
Why This Matters
For drug discovery organizations, procuring an unencumbered scaffold mitigates legal risk and enables unrestricted composition-of-matter patent filing, a critical factor in portfolio management.
- [1] Imbach, P., Holzer, P., & Furet, P. (2007). US Patent Application US20070066621A1. Novel 4-cyano, 4-amino, and 4-aminomethyl derivatives of pyrazolo[1,5-a]pyridines as cyclin dependent kinase inhibitors. View Source
